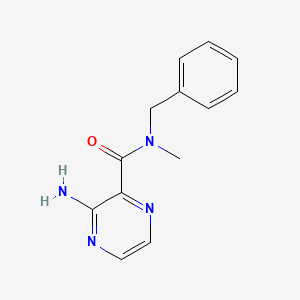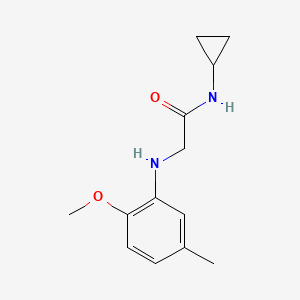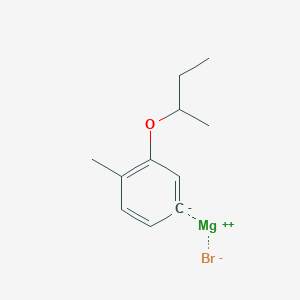
(3-sec-Butyloxy-4-methylphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-sec-butyloxy-4-methylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds widely used in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by its sec-butyloxy and methyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3-sec-butyloxy-4-methylphenyl)magnesium bromide typically involves the reaction of 3-sec-butyloxy-4-methylbromobenzene with magnesium metal in the presence of dry THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from reacting with the Grignard reagent. The magnesium metal is activated by iodine or a small amount of the organic halide to initiate the reaction.
Industrial Production Methods
On an industrial scale, the production of Grignard reagents like this compound involves similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with efficient stirring and temperature control are used to ensure consistent product quality. The process is automated to minimize human intervention and exposure to reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
(3-sec-butyloxy-4-methylphenyl)magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Bromides, chlorides.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dry THF is commonly used to maintain the reactivity of the Grignard reagent.
Major Products
Alcohols: From reactions with carbonyl compounds.
Alkanes: From reactions with alkyl halides.
Biaryls: From coupling reactions.
Applications De Recherche Scientifique
(3-sec-butyloxy-4-methylphenyl)magnesium bromide is used in various scientific research applications:
Organic Synthesis: Formation of complex molecules through carbon-carbon bond formation.
Pharmaceuticals: Synthesis of intermediates for drug development.
Material Science: Preparation of polymers and advanced materials.
Catalysis: Used in the development of new catalytic processes.
Mécanisme D'action
The mechanism of action of (3-sec-butyloxy-4-methylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups or alkyl halides. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the formation of new carbon-carbon bonds. The sec-butyloxy and methyl substituents can influence the steric and electronic properties of the reagent, affecting its reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
- (3-methoxy-4-methylphenyl)magnesium bromide
- 4-Chloro-3-methylphenylmagnesium bromide
Uniqueness
(3-sec-butyloxy-4-methylphenyl)magnesium bromide is unique due to its specific substituents, which can provide distinct reactivity and selectivity compared to other Grignard reagents. The sec-butyloxy group can offer steric hindrance, while the methyl group can influence the electronic properties of the phenyl ring, making it suitable for specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15BrMgO |
|---|---|
Poids moléculaire |
267.45 g/mol |
Nom IUPAC |
magnesium;1-butan-2-yloxy-2-methylbenzene-5-ide;bromide |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-4-10(3)12-11-8-6-5-7-9(11)2;;/h5,7-8,10H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
NJDUPNTYJAEKFC-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OC1=C(C=C[C-]=C1)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
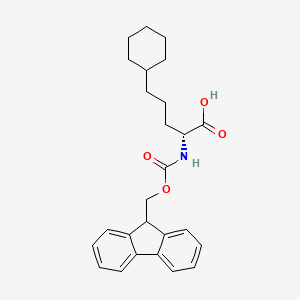

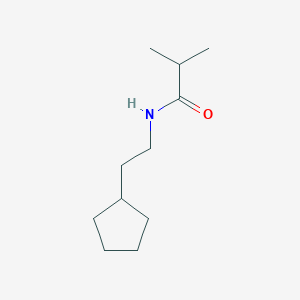
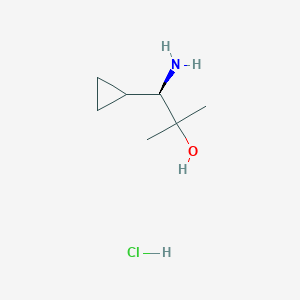

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


